7-Methyl-1,3,5-cyclooctatriene

Beschreibung

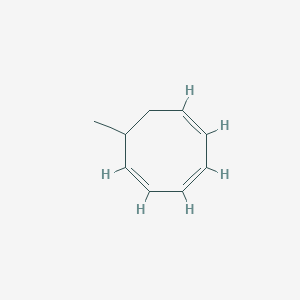

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C9H12 |

|---|---|

Molekulargewicht |

120.19 g/mol |

IUPAC-Name |

(1Z,3Z,5Z)-7-methylcycloocta-1,3,5-triene |

InChI |

InChI=1S/C9H12/c1-9-7-5-3-2-4-6-8-9/h2-7,9H,8H2,1H3/b3-2-,6-4-,7-5- |

InChI-Schlüssel |

WJMMNEZYPXXEBJ-YOKUOFPWSA-N |

Isomerische SMILES |

CC/1C/C=C\C=C/C=C1 |

Kanonische SMILES |

CC1CC=CC=CC=C1 |

Synonyme |

7-methyl-1,3,5-cyclooctatriene |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 7 Methyl 1,3,5 Cyclooctatriene and Its Precursors

De Novo Synthesis Approaches to the 7-Methyl-1,3,5-cyclooctatriene Ring System

De novo synthesis offers a direct pathway to the this compound skeleton from non-cyclic starting materials. These methods are fundamental in constructing the core ring structure.

One of the foundational methods for forming cyclooctatriene rings involves the cyclization of linear polyene precursors. escholarship.org This approach is rooted in the principles of pericyclic reactions, specifically 8π electrocyclization. nih.gov For instance, a linear polyunsaturated precursor can undergo a thermally allowed 8π conrotatory electrocyclization to form the cyclooctatriene ring system. nih.gov The strategic placement of a methyl group on the polyene chain dictates the final position in the cyclized product, leading to this compound. The success of these reactions often depends on achieving the correct geometry (E/Z isomerization) in the polyene precursor to facilitate the desired cyclization. escholarship.org

A biomimetic synthesis of a related natural product, (-)-PF1018, highlights this strategy, where a linear polyene undergoes an 8π-electrocyclization as a key step. escholarship.org Computational studies have also been employed to understand the thermodynamics and kinetics of such 8π-6π electrocyclization cascades in various substituted 1,3,5,7-tetraenes. escholarship.org These studies show that while unsubstituted tetraenes readily form 1,3,5-cyclooctatrienes, the subsequent 6π electrocyclization can be slow and reversible. escholarship.org

Cascade reactions, also known as tandem or domino reactions, provide an efficient route to complex molecules like this compound in a single operation without isolating intermediates. wikipedia.org These sequences can involve a series of pericyclic reactions. A well-documented example is the 8π-6π electrocyclization cascade of 1,3,5,7-tetraenes. escholarship.org This process begins with an 8π electrocyclization to form a 1,3,5-cyclooctatriene (B161208) intermediate, which can then undergo a 6π electrocyclization. nih.govescholarship.org The presence and position of substituents, such as a methyl group, can significantly influence the stability of the cyclooctatriene intermediate and the stereoselectivity of the subsequent ring closure. escholarship.org

In the context of natural product synthesis, such cascades are powerful tools. For example, the synthesis of the endiandric acids involves a spontaneous 8π electrocyclization of a polyunsaturated precursor to a cyclooctatriene system, which then undergoes a 6π electrocyclization. nih.gov The strategic design of the initial polyene allows for the controlled formation of the desired substituted cyclooctatriene core.

Cyclization Reactions of Polyene Precursors

Modification and Derivatization of Existing Cyclooctatriene Scaffolds Leading to this compound

An alternative to de novo synthesis is the modification of pre-existing cyclooctatriene or related cyclic frameworks. A common starting material for this approach is 1,5-cyclooctadiene (B75094), which is commercially available. orgsyn.org A two-step procedure can be employed where 1,5-cyclooctadiene is first subjected to allylic bromination using N-bromosuccinimide (NBS) to produce a mixture of bromocyclooctadienes. orgsyn.org Subsequent dehydrobromination of this mixture can yield 1,3,5-cyclooctatriene. orgsyn.org To introduce the methyl group at the 7-position, a specific brominated intermediate could potentially be isolated and subjected to a methylation reaction, for instance, using an organocuprate reagent, prior to the final elimination step.

Another approach involves the partial reduction of cyclooctatetraene (B1213319). orgsyn.org While this often yields a mixture of 1,3,5- and 1,3,6-cyclooctatriene (B1234150), the latter can be isomerized to the fully conjugated 1,3,5-isomer upon treatment with a base. orgsyn.orgmsu.edu Introducing a methyl group onto the cyclooctatetraene ring before reduction could provide a route to this compound.

Furthermore, the synthesis of this compound has been verified through a short chemical synthesis for comparison with a naturally isolated sample from Fusarium oxysporum. researchgate.net This indicates that established synthetic transformations on the cyclooctatriene ring are viable for producing the methylated derivative.

Stereoselective Synthesis of this compound Isomers

The stereoselective synthesis of specific isomers of this compound is crucial, particularly when targeting biologically active molecules. Stereoselectivity can be introduced at various stages of the synthesis. ethz.ch

In de novo approaches using polyene cyclization, the stereochemistry of the final product is dictated by the geometry of the acyclic precursor and the rules of pericyclic reactions. escholarship.org For instance, enzyme-controlled stereoselective 8π-electrocyclization can yield a single cyclooctatriene isomer, preventing the formation of its diastereomer. escholarship.org Computational studies have shown that terminal substituents on the polyene chain can direct the stereochemical course of the subsequent 6π electrocyclization, favoring an exo mode of ring closure due to steric interactions. escholarship.org

When modifying existing scaffolds, the introduction of the methyl group can be designed to be stereoselective. For example, the choice of a chiral auxiliary or a stereoselective catalyst can control the facial selectivity of an alkylation reaction on a cyclooctatriene precursor. ethz.ch While specific examples for this compound are not extensively detailed in the provided results, the principles of asymmetric synthesis are broadly applicable. ethz.chrsc.org

Catalytic Methods in this compound Synthesis

Catalysis plays a significant role in the synthesis of cyclooctatriene derivatives, offering efficiency and selectivity. Cobalt-based catalysts have been developed for the [4π+2π] cycloaddition of 1,2-dienes to 1,3,5-cyclooctatriene. researchgate.net While this example illustrates the reactivity of the cyclooctatriene core, similar catalytic strategies could be envisioned for its synthesis. For instance, transition metal-catalyzed cyclization of functionalized diynes and alkynes can lead to the formation of cyclic systems.

Ruthenium complexes containing a 1,3,5-cyclooctatriene ligand, such as Ru((-)-Me-DuPHOS)(H)(η6-1,3,5-cyclooctatriene), have been identified as precatalysts in industrial enantioselective hydrogenation reactions. researchgate.netresearchgate.net This highlights the ability of the cyclooctatriene moiety to act as a ligand in catalytic systems. The synthesis of these catalyst precursors itself involves the coordination of 1,3,5-cyclooctatriene to the metal center.

Rhenium complexes have also been shown to react with 1,3,5-cyclooctatriene, leading to the exchange of other ligands. acs.org This reactivity underscores the potential for metal-mediated transformations on the cyclooctatriene ring, which could be harnessed for the introduction of a methyl group.

| Catalyst System | Reaction Type | Application |

| Co(acac)2(dppe)/Zn/ZnI2 | [4π+2π] Cycloaddition | Reaction of 1,2-dienes with 1,3,5-cyclooctatriene |

| Ru((-)-Me-DuPHOS)(H)(η6-1,3,5-cyclooctatriene) | Precatalyst | Industrial enantioselective hydrogenation |

| Rhenium complexes | Ligand Exchange | Synthesis of new organometallic complexes |

Green Chemistry and Sustainable Synthetic Routes to this compound

The principles of green chemistry aim to develop more environmentally benign chemical processes. researchgate.net In the context of this compound synthesis, this could involve several strategies. One notable approach is the use of biocatalysis. A strain of the fungus Fusarium oxysporum has been found to naturally produce this compound. researchgate.net Harnessing such biosynthetic pathways could offer a sustainable alternative to traditional chemical synthesis, potentially starting from renewable feedstocks like glucose. acs.org

Improving the efficiency of chemical syntheses is another cornerstone of green chemistry. Cascade reactions are inherently greener as they reduce the number of separate reaction and purification steps, thus minimizing solvent use and waste generation. wikipedia.org20.210.105 The development of highly efficient and recyclable catalysts for the synthesis of the cyclooctatriene ring or for its subsequent methylation would also contribute to a more sustainable process. researchgate.net While specific green chemistry metrics for the synthesis of this compound are not yet widely reported, the application of these principles holds promise for future synthetic efforts.

Reactivity and Transformations of 7 Methyl 1,3,5 Cyclooctatriene

Pericyclic Reactions Involving 7-Methyl-1,3,5-cyclooctatriene

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. This compound undergoes several types of these reactions, driven by the formation of more stable electronic or ring systems.

This compound exists in a dynamic equilibrium with its valence tautomer, 8-methylbicyclo[4.2.0]octa-2,4-diene. acs.orgsci-hub.seusda.gov This type of isomerism, known as valence tautomerism, involves a reorganization of bonding electrons and changes in molecular geometry without the migration of any atoms or groups. sci-hub.se The equilibrium is mobile at temperatures above 60°C, while each isomer is stable enough to be isolated and characterized at room temperature. oregonstate.edu

The interconversion is a thermally allowed, disrotatory 6π-electron electrocyclic reaction as predicted by the Woodward-Hoffmann rules. beilstein-journals.org The equilibrium generally favors the monocyclic 1,3,5-cyclooctatriene (B161208) isomer. beilstein-journals.org However, the presence of the bicyclic tautomer can be inferred through trapping reactions, such as Diels-Alder cycloadditions, where the bicyclic form acts as a diene. oregonstate.edubeilstein-journals.org The rate of this valence isomerization is significantly faster than that of corresponding acyclic trienes. oregonstate.edu

Upon prolonged or higher-temperature heating, 1,3,5-cyclooctatriene systems can undergo an 8π-electron conrotatory electrocyclic ring-opening to form the corresponding 1,3,5,7-octatetraene (B1254726) derivative. msu.edulibretexts.orglibretexts.orglibretexts.org This process is reversible and can be followed by subsequent electrocyclic reactions. For instance, the resulting octatetraene can reclose via a 6π-electrocyclization to form a vinyl-1,3-cyclohexadiene. msu.edulibretexts.orglibretexts.org The cyclization of (2E,4Z,6Z,8E)-2,4,6,8-decatetraene, for example, has been used to produce 7,8-dimethyl-1,3,5-cyclooctatriene. openstax.orgpressbooks.pub The stereochemical outcome of these reactions is dependent on whether they are induced thermally or photochemically. pressbooks.pub

| Reaction Type | Conditions | Product(s) |

| Valence Tautomerism | Thermal (equilibrium) | 8-Methylbicyclo[4.2.0]octa-2,4-diene |

| Electrocyclic Ring-Opening | Prolonged or high heat | Substituted 1,3,5,7-Octatetraene |

| Tandem Ring-Opening/Closure | Prolonged or high heat | Substituted Vinyl-1,3-cyclohexadiene |

Sigmatropic rearrangements involve the migration of a sigma-bonded atom or group across a π-electron system. libretexts.orglibretexts.org In 1,3,5-cyclooctatriene and its derivatives, thermal msu.eduiastate.edu-hydrogen shifts are a prominent transformation. msu.edulibretexts.orglibretexts.orglibretexts.org This process involves the shift of a hydrogen atom from one position to another five atoms away, with a corresponding reorganization of the pi bonds.

Heating a deuterium-labeled 1,3,5-cyclooctatriene causes it to equilibrate with its 1,3,6-triene isomer. msu.edulibretexts.orglibretexts.orglibretexts.org This equilibration is explained by a series of msu.eduiastate.edu-hydrogen shifts, which effectively scramble the deuterium (B1214612) atoms among the possible methylene (B1212753) and vinylic positions. msu.edulibretexts.orglibretexts.org Isotopic labeling studies have been crucial in demonstrating that the rearrangement proceeds via msu.eduiastate.edu shifts, as alternative msu.edulibretexts.org or msu.edulibretexts.org hydrogen shifts would lead to a different, more widespread distribution of the deuterium labels throughout the entire ring. msu.edulibretexts.orglibretexts.org These alternative shifts are not observed under thermal conditions. libretexts.orglibretexts.org

Cycloaddition reactions are a key feature of the reactivity of this compound, allowing for the construction of complex polycyclic systems.

The Diels-Alder reaction , a [4π+2π] cycloaddition, typically occurs via the bicyclo[4.2.0]octa-2,4-diene valence tautomer, which contains a reactive 1,3-diene unit. oregonstate.edubeilstein-journals.org This bicyclic isomer can be trapped in situ by reactive dienophiles. For example, 7-substituted 1,3,5-cyclooctatrienes react with 4-phenyl-4H-1,2,4-triazole-3,5-dione (PTAD), a powerful dienophile, to yield bicyclic urazole (B1197782) adducts. acgpubs.org Similarly, reactions with ethenetetracarbonitrile (TCNE) have been reported. researchgate.net In some cases, such as with 7-benzylidenecycloocta-1,3,5-triene, more complex [8π+2π] cycloadditions can also occur, leading to different structural isomers. researchgate.net

[2+2] Cycloadditions are also possible, particularly under photochemical conditions. msu.edu While less common than the Diels-Alder reaction, these cycloadditions involve the reaction of two alkene units to form a four-membered cyclobutane (B1203170) ring. For instance, a Diels-Alder adduct of a cyclooctatriene derivative has been shown to undergo a subsequent photochemical [2+2] cycloaddition. msu.edu Transition metal catalysts, such as ruthenium complexes, can also be employed to facilitate [2+2] cycloadditions between alkenes. researchgate.net

| Reaction Type | Reactant Partner (Example) | Product Type |

| [4π+2π] Diels-Alder | 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) | Polycyclic urazole adduct |

| [4π+2π] Diels-Alder | Ethenetetracarbonitrile (TCNE) | Polycyclic nitrile adduct |

| [8π+2π] Cycloaddition | 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) | Bicyclic adduct |

| [2π+2π] Cycloaddition | (Photochemical, intramolecular) | Strained cage-like structure |

Sigmatropic Rearrangements (e.g.,[8][9]-Hydrogen Shifts)

Addition Reactions to the Olefinic System of this compound

The double bonds in this compound behave as typical olefins, undergoing addition reactions where the π bonds are broken to form new sigma bonds.

Due to the presence of conjugated π systems, 1,3,5-cyclooctatriene and its derivatives can undergo electrophilic addition across distant ends of the conjugated system, known as conjugate addition. A classic example is the 1,6-addition of bromine. stackexchange.com

The reaction of 1,3,5-cyclooctatriene with bromine in chloroform (B151607) at low temperatures yields 6,7-dibromocycloocta-1,4-diene. stackexchange.com The proposed mechanism involves the initial attack of a bromine molecule on one of the double bonds to form a cyclic bromonium ion intermediate. The bromide ion then attacks not at the adjacent carbon, but at the carbon atom at the other end of the conjugated system (the 6-position), resulting in the 1,6-addition product. stackexchange.com This type of reactivity is characteristic of conjugated trienes.

Direct nucleophilic addition to the unactivated olefinic system of this compound is generally not a favored process. Alkenes are electron-rich and thus tend to react with electrophiles rather than nucleophiles. However, nucleophilic reactions can occur subsequent to an electrophilic addition. For example, the 1,6-dibromo adduct formed from the electrophilic addition of bromine can readily undergo nucleophilic substitution. Reaction of the dibromide with an excess of a nucleophile like dimethylamine (B145610) leads to the displacement of both bromide ions to form the corresponding bis-dimethylamino derivative. stackexchange.com

Radical Additions

While specific studies on radical addition reactions directly to this compound are not extensively documented, the reactivity of the parent cyclooctatriene and cyclooctatetraene (B1213319) systems provides significant insight. The formation of 1,3,6-cyclooctatriene (B1234150) through a 1,4-radical addition to cyclooctatetraene indicates the susceptibility of the cyclooctadiene system to attack by free radicals.

Sigmatropic rearrangements, which can proceed through intermediates with significant radical character, are well-documented for the 1,3,5-cyclooctatriene core. For instance, heating a deuterium-labeled 1,3,5-cyclooctatriene leads to an equilibrium with its 1,3,6-triene isomer, scrambling the deuterium atoms across specific locations on the ring. libretexts.orgmsu.edu This facile isomerization highlights the mobility of the π-electron system and the accessibility of radical-like transition states. libretexts.orgmsu.edu Such rearrangements can be influenced by methyl substitution, which can alter the energy landscape and favor certain isomers. Prolonged heating can lead to more complex transformations, including electrocyclic ring opening to form 1,3,5,7-octatetraene. libretexts.orgmsu.edu

Oxidation and Reduction Reactions of this compound

The oxidation and reduction of this compound are fundamental transformations that alter its degree of unsaturation.

Oxidation: The double bonds in the cyclooctatriene ring are susceptible to oxidation. The parent compound, cyclooctatetraene (COT), undergoes oxidation with aqueous mercury(II) sulfate (B86663) to yield phenylacetaldehyde (B1677652) through a rearrangement reaction. wikipedia.org The π-bonds of COT can also be epoxidized using peroxy acids. wikipedia.org In a related system, a 1,5-cyclooctadiene (B75094) derivative can undergo oxidative fragmentation when treated with ruthenium oxide and periodate, leading to the formation of a 14-membered macrocycle. researchgate.net While direct oxidation studies on this compound are sparse, these examples illustrate the reactivity of the olefinic bonds within the eight-membered ring towards various oxidizing agents.

Reduction: Reduction reactions are crucial for the synthesis of cyclooctatrienes. The partial reduction of cyclooctatetraene is a common method to produce mixtures of 1,3,5- and 1,3,6-cyclooctatriene. orgsyn.org Methods include the use of zinc-alkali or the protonation of the cyclooctatetraene dianion. orgsyn.org Subsequent base-catalyzed isomerization of the resulting mixture can enrich the desired 1,3,5-cyclooctatriene isomer. orgsyn.org Hydrogenation experiments have been used to elucidate the structure of naturally occurring C9 compounds like 7-methylcyclooctatriene. epfl.ch For example, the controlled hydrogenation of polyunsaturated precursors is a key step in the biomimetic synthesis of endiandric acids, which proceeds through cyclooctatriene intermediates. uh.edu

Metal-Mediated and Catalytic Reactions of this compound

The conjugated π-system of this compound makes it an excellent ligand for transition metals and a versatile substrate in catalytic reactions.

Transition Metal Complexation and Ligand Reactivity

1,3,5-Cyclooctatriene (COT) readily forms stable complexes with various transition metals, most notably iron and ruthenium. wikipedia.orgamericanelements.com These complexes are typically prepared from the corresponding metal carbonyls or other labile precursors.

Ruthenium Complexes: A well-known example is [(η⁶-1,3,5-cyclooctatriene)Ru(η⁴-1,5-cyclooctadiene)], often abbreviated as Ru(cot)(cod). nih.gov In this complex, the COT ligand is bound in a η⁶-fashion. This complex serves as a precursor to other catalytically active species. For instance, it reacts with dimethyl fumarate (B1241708) (dmfm) to produce Ru(η⁶-cot)(η²-dmfm)₂, a versatile zerovalent ruthenium complex. researchgate.netnii.ac.jp The reactivity of these complexes often involves the displacement of one or more ligands. The COT ligand itself can be displaced by arenes, demonstrating the dynamic nature of the coordination. researchgate.net

Iron Complexes: Iron forms several complexes with cyclooctatetraene and its isomers. The (Cyclooctatetraene)iron tricarbonyl complex, Fe(COT)(CO)₃, features an η⁴-coordinated COT ligand. wikipedia.org Bis(cyclooctatetraene)iron, Fe(COT)₂, is also known, where one COT ligand is η⁶-coordinated and the other is η⁴. wikipedia.org The effect of methylation on these complexes has been investigated computationally. DFT calculations show that while 1,3,5,7-tetramethylcyclooctatetraene (TMCOT) is more stable than its bicyclic valence isomer, the corresponding iron tricarbonyl complex, [TMBCOT-Fe(CO)₃], is actually lower in energy than [TMCOT-Fe(CO)₃]. researchgate.net This indicates that methyl substituents can significantly influence the relative stabilities of metal complexes and their isomers. researchgate.netacs.org

| Complex | Metal | Hapticity of COT Ligand | Key Features |

| Ru(cot)(cod) | Ruthenium (Ru) | η⁶ | Precursor for other Ru(0) catalysts. nih.gov |

| Ru(cot)(dmfm)₂ | Ruthenium (Ru) | η⁶ | Versatile catalyst for C-C bond formation. researchgate.netnii.ac.jp |

| Fe(cot)(CO)₃ | Iron (Fe) | η⁴ | Common iron carbonyl complex of COT. wikipedia.org |

| Fe(cot)₂ | Iron (Fe) | η⁶ and η⁴ | Contains two COT ligands with different coordination modes. wikipedia.org |

Cross-Coupling and Other Catalytic Transformations Involving this compound Derivatives

While direct cross-coupling reactions on this compound are not well-documented, the potential for such transformations exists through its derivatives. For example, 7-Bromo-1,3,5-cyclooctatriene is a viable precursor for common cross-coupling reactions like the Suzuki or Stille couplings, which would allow for the introduction of various organic fragments onto the cyclooctatriene core. vulcanchem.comwikipedia.org

More broadly, metal complexes of 1,3,5-cyclooctatriene are themselves highly effective catalysts for a range of organic transformations. These reactions showcase the utility of the [M(cot)] moiety in facilitating complex bond formations.

Key Catalytic Reactions:

Cycloaddition Reactions: Ruthenium complexes like Ru(cod)(cot) are active catalysts for [2+2] cycloadditions of alkenes and alkynes. nih.gov Cobalt complexes have been used to catalyze the [4π+2π] cycloaddition of 1,2-dienes to 1,3,5-cyclooctatriene, yielding tricyclic products. mdpi.com

Hydroamination: Ruthenium complexes such as Ru(η⁶-cot)(dmfm)₂ catalyze the intramolecular hydroamination of aminoalkynes, providing access to nitrogen-containing heterocycles. nii.ac.jp

Dimerization and Codimerization: Ru(cod)(cot) and its derivatives can catalyze the dimerization of dienes like 2,5-norbornadiene (B92763) and the codimerization of alkynes with alkenes. nih.govresearchgate.net

These catalytic applications underscore the importance of the 1,3,5-cyclooctatriene ligand system in modern organic synthesis.

| Reaction Type | Catalyst System | Substrates | Product Type |

| [4π+2π] Cycloaddition | Co(acac)₂(dppe)/Zn/ZnI₂ | 1,3,5-Cyclooctatriene + 1,2-Dienes | Tricyclo[4.2.2.0²,⁵]dec-7-enes mdpi.com |

| Intramolecular Hydroamination | Ru(η⁶-cot)(dmfm)₂ | Aminoalkynes | Nitrogen Heterocycles nii.ac.jp |

| [2+2] Cycloaddition | Ru(cod)(cot) + PPh₃ | Norbornene + Alkynes | Tricyclic alkenes nih.gov |

| Dimerization | Ru(cod)(cot) | 2,5-Norbornadiene | Pentacyclic diene nih.gov |

Advanced Spectroscopic and Analytical Techniques for 7 Methyl 1,3,5 Cyclooctatriene Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies for Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 7-Methyl-1,3,5-cyclooctatriene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 1,3,5-cyclooctatriene (B161208), shows a complex multiplet for the olefinic protons in the range of δ 5.50–6.00 ppm and a singlet for the methylene (B1212753) protons at δ 2.43 ppm. orgsyn.org For this compound, one would expect to see signals corresponding to the olefinic protons, the allylic protons, the methyl group protons, and the remaining methylene protons, with their specific chemical shifts and coupling patterns providing insight into the molecule's connectivity.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum of 1,3,5-cyclooctatriene, signals for the olefinic carbons appear at δ 125.9, 126.7, and 135.5 ppm, while the methylene carbons resonate at δ 28.0 ppm. orgsyn.org For this compound, the introduction of the methyl group would lead to additional signals and shifts in the existing peaks, which can be predicted and analyzed to confirm the structure. The chemical shift of the methyl carbon itself would be expected in the typical aliphatic region. libretexts.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) can be employed to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. mnstate.edu

Dynamic NMR Studies: The eight-membered ring of cyclooctatrienes is conformationally flexible. Dynamic NMR spectroscopy can be used to study the ring inversion and other conformational changes. These dynamic processes can lead to the broadening or coalescence of NMR signals at different temperatures, providing information about the energy barriers of these conformational interchanges. For instance, 1,3,5-cyclooctatriene exists in equilibrium with its valence isomer, bicyclo[4.2.0]octa-2,4-diene, and NMR can be used to study this equilibrium. orgsyn.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~ 5.5 - 6.0 | Multiplet | Olefinic protons |

| ¹H | ~ 2.2 - 2.5 | Multiplet | Allylic and Methylene protons |

| ¹H | ~ 1.0 - 1.2 | Doublet | Methyl protons |

| ¹³C | ~ 120 - 140 | Olefinic carbons | |

| ¹³C | ~ 20 - 35 | Allylic and Methylene carbons | |

| ¹³C | ~ 15 - 25 | Methyl carbon |

Mass Spectrometric Approaches for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) has been used to determine the exact mass of this compound, which was found to be 120.0941, corresponding to the molecular formula C₉H₁₂ (calculated as 120.0939). usda.gov This precise mass measurement is crucial for confirming the elemental composition of the molecule.

The electron impact mass spectrum (EIMS) of this compound shows a characteristic fragmentation pattern. usda.gov The molecular ion peak (M⁺) is observed at m/z 120. usda.gov A significant fragment is observed at m/z 105, corresponding to the loss of a methyl group ([M-15]⁺). researchgate.net Another prominent peak is found at m/z 78, which is a major ion in the spectrum. usda.gov The fragmentation pattern serves as a fingerprint for the compound, and comparison with library spectra or with the spectra of synthesized standards can confirm its identity. usda.govresearchgate.net Isotope labeling studies, such as using ¹³C-labeled glucose in the biosynthesis of this compound by Fusarium oxysporum, have shown a corresponding shift in the mass of the molecular ion and its fragments, confirming the incorporation of the isotope. researchgate.net

Table 2: Key Mass Spectrometry Data for this compound

| m/z | Relative Abundance (%) | Proposed Fragment |

| 120 | 9 | [C₉H₁₂]⁺ (Molecular Ion) |

| 105 | 15 | [C₈H₉]⁺ ([M-CH₃]⁺) |

| 91 | 20 | [C₇H₇]⁺ (Tropylium ion) |

| 78 | 100 | [C₆H₆]⁺ |

| 51 | 10 | [C₄H₃]⁺ |

Data sourced from EIMS (70 eV) analysis. usda.gov

Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques used to identify the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations, as well as C=C stretching vibrations. libretexts.org For the related compound 1,3,5-cyclooctatriene, IR absorbances are observed at 3000, 2920, 2875, and 2830 cm⁻¹ (C-H stretching) and 1635 and 1605 cm⁻¹ (C=C stretching). orgsyn.org The presence of the methyl group in this compound would introduce additional C-H stretching and bending vibrations.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The C=C stretching vibrations in the conjugated triene system would be expected to give rise to strong Raman signals.

X-ray Crystallography Studies of this compound and its Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. While this compound is a liquid at room temperature, it may be possible to obtain a crystal structure at low temperatures. Alternatively, crystalline derivatives of the compound can be synthesized and their structures determined by X-ray diffraction. To date, no specific X-ray crystallography studies on this compound itself have been found in the search results. However, the structure of the parent cyclooctatetraene (B1213319) has been studied, revealing a non-planar tub conformation. wikipedia.org It is likely that this compound also adopts a non-planar conformation to relieve ring strain.

Advanced Chromatographic and Separation Techniques for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the isolation, purification, and purity assessment of this compound, particularly from complex mixtures like fungal volatile emissions.

Gas chromatography (GC) is a primary method for separating and analyzing volatile compounds. vulcanchem.com Coupled with a mass spectrometer (GC-MS), it allows for the identification of this compound and its isomers. usda.govusda.govvulcanchem.com The retention time in a GC system is a characteristic property that aids in identification when compared to a known standard. usda.govresearchgate.net Different GC columns, such as a DB-1, can be used for separation. researchgate.net

For the isolation of larger quantities, high-performance liquid chromatography (HPLC) is employed. usda.govresearchgate.netvulcanchem.comnih.gov Semipreparative HPLC has been used to isolate a mixture of isomers of this compound for further spectroscopic analysis. usda.gov Argentation chromatography, which utilizes the interaction between the π-electrons of the double bonds and silver ions, is a powerful technique for separating unsaturated compounds and could be applied to separate the isomers of this compound. sciencemadness.org

Solid-phase microextraction (SPME) is a solvent-free extraction technique used for sampling volatile organic compounds from the headspace of a sample, such as a fungal culture, prior to GC analysis. usda.govresearchgate.netvulcanchem.comnih.gov For larger-scale trapping of volatiles, Tenax traps are utilized. usda.govresearchgate.netvulcanchem.comnih.gov

Table 3: Chromatographic Methods for this compound Analysis

| Technique | Purpose | Stationary Phase/Column Example | Detector |

| Gas Chromatography (GC) | Separation and Purity Assessment | DB-1 | Mass Spectrometer (MS) |

| High-Performance Liquid Chromatography (HPLC) | Isolation and Purification | Semipreparative columns | UV or other suitable detector |

| Solid-Phase Microextraction (SPME) | Sampling of Volatiles | Polydimethylsiloxane (PDMS) fiber | GC-MS |

| Argentation Chromatography | Separation of Unsaturated Isomers | Silver nitrate (B79036) impregnated silica | Various |

Theoretical and Computational Investigations of 7 Methyl 1,3,5 Cyclooctatriene

Electronic Structure Calculations of 7-Methyl-1,3,5-cyclooctatriene

Computational chemistry provides fundamental information about the electronic nature of this compound. Electronic structure calculations, primarily using Density Functional Theory (DFT), have been employed to determine its basic molecular and electronic properties.

Basic computed properties for this compound are summarized in the table below.

| Property | Value | Method/Reference |

| Molecular Formula | C9H12 | PubChem |

| Molecular Weight | 120.19 g/mol | PubChem |

| Exact Mass | 120.093900383 Da | PubChem |

| XLogP3-AA | 3.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 0 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Complexity | 149 | PubChem |

Table 1: Computed Properties of this compound. nih.gov

Conformational Analysis and Interconversion Pathways (e.g., Tub Inversion)

The eight-membered ring of cyclooctatriene is not planar and exists in various conformations. Theoretical studies on the parent 1,3,5-cyclooctatriene (B161208) have established that its ground state adopts a twist-boat conformation. researchgate.net This non-planar geometry minimizes steric strain and torsional interactions within the ring. The methyl group at the 7-position in this compound influences the conformational preferences and the dynamics of the ring.

The primary conformational process in cyclooctatriene systems is the ring inversion, often referred to as a "tub-to-tub" inversion, which proceeds through a planar transition state. While specific computational data on the tub inversion barrier for this compound is scarce, studies on related cycloheptane (B1346806) and oxacycloheptane systems indicate that twist-chair and twist-boat conformers are generally the most stable, with defined barriers for interconversion. researchgate.net The presence of the methyl group is expected to influence the relative energies of the different conformers and the barrier to ring inversion. The conformational landscape of 1,3,5- and 1,3,6-cyclooctatriene (B1234150) has been a subject of interest, highlighting the complex interplay of factors governing their shapes. caltech.edu

Quantum Chemical Studies of Reaction Mechanisms and Transition States Involving this compound

Quantum chemical calculations have been instrumental in elucidating the reaction mechanisms involving this compound, particularly its formation via electrocyclization and its subsequent reactions. The compound is an intermediate in the 8π-6π electrocyclization cascade of substituted 1,3,5,7-octatetraenes.

Computational studies, particularly using the M06-2X density functional, have shown that monosubstituted tetraenes readily undergo an 8π electrocyclic ring closure to form 1,3,5-cyclooctatrienes. nih.govescholarship.org However, the subsequent 6π electrocyclization of these intermediates to form bicyclo[4.2.0]octa-2,4-diene products is often slow and reversible. nih.govrsc.orgrsc.org The methyl substituent at the 7-position of the cyclooctatriene ring (originating from a substituent on the precursor octatetraene) plays a crucial role in the thermodynamics and kinetics of these reactions. nih.govescholarship.org

The table below presents computed activation and reaction energies for the electrocyclization of a related monosubstituted octatetraene.

| Reaction | ΔG‡ (kcal/mol) | ΔGrxn (kcal/mol) | Computational Method |

| 1-Methyl-1,3,5,7-octatetraene → this compound (outward) | 21.0 | -5.0 | M06-2X/6-31+G(d,p) |

| 1-Methyl-1,3,5,7-octatetraene → this compound (inward) | 21.4 | -5.0 | M06-2X/6-31+G(d,p) |

Table 2: Calculated Free Energies for the 8π Electrocyclization of 1-Methyl-1,3,5,7-octatetraene. Data adapted from Houk and coworkers. nih.gov

Aromaticity, Antiaromaticity, and Delocalization in Cyclooctatriene Systems

The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic conjugated systems. While 1,3,5-cyclooctatriene is not aromatic due to the presence of a saturated sp3-hybridized carbon atom which disrupts the cyclic conjugation, the related cyclooctatetraene (B1213319) (COT) is a classic example of a non-aromatic 8π electron system that avoids antiaromatic destabilization by adopting a non-planar tub shape. mdpi.com

Theoretical studies utilize various indices to quantify aromaticity, with Nucleus-Independent Chemical Shift (NICS) being a widely used magnetic criterion. ineosopen.orgacs.org Negative NICS values typically indicate aromaticity (diatropic ring current), while positive values suggest antiaromaticity (paratropic ring current).

While specific NICS values for this compound are not reported, studies on related species provide insight. For instance, the planar, 8π-electron cyclooctatetraene ring exhibits positive NICS values, indicative of antiaromatic character. researchgate.net In contrast, the 1,3,5-cyclooctatrien-7-yl radical, a potential intermediate in the formation of cyclooctatetraene, is suggested to be aromatic. researchgate.net The methyl group in this compound is unlikely to induce aromaticity in the triene ring itself, as the sp3-hybridized center remains. However, the electronic delocalization within the conjugated π-system is a key feature of its structure and reactivity.

Prediction and Validation of Spectroscopic Properties through Computational Methods

Computational methods are powerful tools for predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can aid in the identification and characterization of compounds, often in conjunction with experimental data.

A strain of the fungus Fusarium oxysporum has been found to produce this compound, and its identity was confirmed by comparison with a synthesized standard using mass spectrometry. usda.gov The electron impact mass spectrum showed characteristic fragments at m/z 120 (M+), 105, 91, and 78. usda.gov

While a detailed computational prediction of the full NMR and IR spectra of this compound is not available in the cited literature, experimental data for the parent 1,3,5-cyclooctatriene provides a basis for comparison. orgsyn.org

| Spectrum | Key Data for 1,3,5-Cyclooctatriene |

| ¹H NMR (CDCl₃) | δ: 2.43 (s, 4H), 5.50–6.00 (m, 6H) |

| ¹³C NMR (CDCl₃) | δ: 28.0, 125.9, 126.7, 135.5 |

| IR (thin film) | 3000, 2920, 1635, 1605, 1445, 690, 635 cm⁻¹ |

Table 3: Experimental Spectroscopic Data for 1,3,5-Cyclooctatriene. orgsyn.org

Computational modeling of these spectra for the 7-methyl derivative would involve calculating the magnetic shielding tensors for NMR and the vibrational frequencies and intensities for IR, typically using DFT methods. These calculated values, when properly scaled, can provide a reliable prediction of the experimental spectra.

Derivatization and Structural Modifications of 7 Methyl 1,3,5 Cyclooctatriene

Synthesis of Substituted 7-Methyl-1,3,5-cyclooctatriene Analogs

The synthesis of analogs of this compound can be achieved through several methods, including the modification of pre-existing cyclooctatriene rings or the construction of the ring system from acyclic precursors.

One notable method involves the thermal, conrotatory ring-closure of an acyclic precursor. For instance, the cyclization of (2E,4Z,6Z,8E)-2,4,6,8-decatetraene has been predicted to yield cis-7,8-dimethyl-1,3,5-cyclooctatriene, demonstrating a synthetic route to dialkyl-substituted analogs. openstax.org

Another key reaction for creating substituted analogs is the cycloaddition of dienophiles to 7-substituted 1,3,5-cyclooctatrienes. The reaction of 7-substituted 1,3,5-cyclooctatrienes with singlet oxygen or 4-phenyl-4H-1,2,4-triazole-3,5-dione results in the formation of bicyclic adducts, effectively creating functionalized derivatives. uni-wuerzburg.de Similarly, the addition of bromine to the parent 1,3,5-cyclooctatriene (B161208) yields a dibromo derivative, which can be subsequently substituted to introduce other functional groups. stackexchange.com

The following table summarizes selected methods for the synthesis of substituted cyclooctatriene analogs.

Table 1: Synthesis of Substituted 1,3,5-Cyclooctatriene Analogs| Precursor(s) | Reagent(s)/Conditions | Product | Reference(s) |

|---|---|---|---|

| (2E,4Z,6Z,8E)-2,4,6,8-Decatetraene | Thermal | cis-7,8-Dimethyl-1,3,5-cyclooctatriene | openstax.org |

| 7-Substituted 1,3,5-Cyclooctatrienes | Singlet Oxygen (¹O₂) | Bicyclic endoperoxide adduct | uni-wuerzburg.de |

| 7-Substituted 1,3,5-Cyclooctatrienes | 4-Phenyl-4H-1,2,4-triazole-3,5-dione | Diels-Alder adduct | uni-wuerzburg.de |

| 1,3,5-Cyclooctatriene | Bromine (Br₂) in Chloroform (B151607), -25°C | 1,6-Dibromo-2,4,7-cyclooctatriene | stackexchange.com |

Regioselective and Stereoselective Derivatization Strategies

Achieving regioselectivity and stereoselectivity is crucial for the controlled synthesis of complex molecules from the this compound scaffold. The reactivity of the triene system is influenced by its equilibrium with its valence tautomer, bicyclo[4.2.0]octa-2,4-diene. mdpi.comorgsyn.org

Regioselectivity: Conjugated trienes are known to undergo 1,6-addition reactions. A classic example is the addition of bromine to 1,3,5-cyclooctatriene, which selectively yields the 1,6-addition product, 1,6-dibromo-2,4,7-cyclooctatriene, rather than a 1,2- or 1,4-adduct. stackexchange.com This regioselectivity provides a method to functionalize the C1 and C6 positions of the ring. Subsequent nucleophilic substitution of the bromide groups can introduce a variety of functionalities. stackexchange.com

Catalyst-controlled reactions also offer high regioselectivity. For example, cobalt(I)-catalyzed [4π + 2π] cycloadditions between 1,3,5-cyclooctatriene and 1,2-dienes proceed with defined regiochemistry to form specific tricyclic products. mdpi.comresearchgate.net

Stereoselectivity: Stereoselectivity is often dictated by the approach of the reagent to the cyclooctatriene ring. In cycloaddition reactions, reagents tend to approach from the least sterically hindered face of the molecule. iastate.edu The thermal cyclization of (2E,4Z,6Z,8E)-2,4,6,8-decatetraene is predicted to proceed in a conrotatory manner to give the cis-7,8-dimethyl product, highlighting the inherent stereocontrol in electrocyclic reactions. openstax.org In cobalt-catalyzed cycloadditions, the stereochemistry of the resulting polycyclic system is also well-defined. mdpi.com

Formation of Polycyclic and Fused Systems Incorporating the this compound Moiety

The 1,3,5-cyclooctatriene framework is an excellent building block for constructing more complex polycyclic and fused ring systems, primarily through cycloaddition reactions.

A prominent example is the cobalt(I)-catalyzed [4π + 2π] cycloaddition of 1,3,5-cyclooctatriene with various 1,2-dienes. This reaction, utilizing a Co(acac)₂(dppe)/Zn/ZnI₂ catalytic system, efficiently produces substituted tricyclo[4.2.2.0²﹐⁵]dec-7-enes in good yields. mdpi.comresearchgate.net The reaction proceeds through the bicyclo[4.2.0]octa-2,4-diene tautomer, which acts as the 4π component in the cycloaddition. mdpi.com

Table 2: Cobalt-Catalyzed [4π + 2π] Cycloaddition with 1,3,5-Cyclooctatriene

| 1,2-Diene Reactant | Catalyst System | Conditions | Product Type | Yield | Reference(s) |

|---|---|---|---|---|---|

| Monosubstituted 1,2-dienes | Co(acac)₂(dppe)/Zn/ZnI₂ | 1,2-dichloroethane, 60°C, 20h | Substituted tricyclo[4.2.2.0²﹐⁵]dec-7-enes | 74-80% | mdpi.com |

| Disubstituted 1,2-dienes | Co(acac)₂(dppe)/Zn/ZnI₂ | 1,2-dichloroethane, 60°C, 20h | Substituted tricyclo[4.2.2.0²﹐⁵]dec-7-enes | 74-80% | mdpi.com |

Furthermore, rhodium-catalyzed [4+2+2] cycloadditions have been used to react dienynes with acetylene (B1199291) to generate polycyclic systems containing a cyclooctatriene ring. researchgate.net These transition-metal-catalyzed reactions provide efficient routes to eight-membered carbocycles that circumvent the entropic penalties associated with traditional ring-closure methods. pku.edu.cn

Chiral Derivatives of this compound and their Enantioselective Synthesis

The synthesis of chiral, non-racemic derivatives of this compound is an area of significant interest for applications in asymmetric catalysis and materials science.

One approach involves the construction of complex chiral superstructures that incorporate the cyclooctatriene core. Research has led to the synthesis of new chiral polycyclic architectures that feature both helicity and a saddle-shape, based on a cyclooctatriene unit fused with benzo[c]fluorene and ortho-phenylene units. researchgate.net The enantiomers of these complex molecules have been successfully separated and their absolute configurations determined. researchgate.net

Another strategy involves the use of chiral catalysts to induce asymmetry. While not a direct derivatization of the cyclooctatriene itself, the development of chiral ruthenium precatalysts of the type Ru(chiral-diphosphine)(H)(η⁶-1,3,5-cyclooctatriene) is highly relevant. wiley.comresearchgate.netacs.org In these complexes, the 1,3,5-cyclooctatriene acts as a ligand bound to a chiral metal center. These systems are highly effective in industrial enantioselective hydrogenations. wiley.comresearchgate.net This demonstrates that the cyclooctatriene ring is compatible with and can be incorporated into a chiral coordination sphere, suggesting the potential for using such complexes to catalyze enantioselective additions to the cyclooctatriene ring itself. The stereoselective reduction of tetrasubstituted C=C double bonds, which can be challenging, has been achieved with high efficiency using such catalyst systems, underscoring their potential for creating stereogenic centers. acs.org

Advanced Applications and Roles of 7 Methyl 1,3,5 Cyclooctatriene in Chemical Research

7-Methyl-1,3,5-cyclooctatriene as a Synthetic Intermediate in Complex Molecule Synthesis

This compound (MCOT) serves as a valuable, though specialized, starting material in the synthesis of more complex molecular architectures. Its inherent ring structure and pattern of unsaturation provide a unique template for a variety of chemical transformations.

A key aspect of its utility lies in its relationship with its valence isomer, bicyclo[4.2.0]octa-2,4-diene. This equilibrium allows for access to different reactive pathways. For instance, the identity of MCOT isolated from natural sources, such as the fungus Fusarium oxysporum, was confirmed through a short chemical synthesis. usda.govresearchgate.net This synthesis started from 3-methyl-1,5-cyclooctadiene, highlighting the role of related cyclooctadiene structures as precursors to MCOT. usda.gov The synthesis and subsequent comparison of spectroscopic data were crucial for authenticating the natural product. researchgate.netnih.gov

Furthermore, the reactivity of the triene system in MCOT allows for its participation in various cycloaddition reactions. These reactions can lead to the formation of intricate polycyclic systems. For example, a photochemical route has been developed to create a 1,8-annulated 7-methylene-1,3,5-cyclooctatriene, demonstrating the potential for constructing complex fused-ring systems. acs.org The ability to functionalize the cyclooctatriene ring and its derivatives opens avenues for synthesizing molecules with specific steric and electronic properties.

The thermal behavior of MCOT and related cyclooctatrienes is also significant. At elevated temperatures, they can undergo electrocyclic ring opening to form linear 1,3,5,7-octatetraene (B1254726) derivatives, which can then reclose to form different cyclic products like vinyl-1,3-cyclohexadienes. msu.edulibretexts.orglibretexts.org This reactivity provides a pathway to transition from an eight-membered ring system to six-membered rings with specific substitutions, further expanding its synthetic utility.

Ligand Chemistry of this compound Metal Complexes

The conjugated π-system of this compound makes it an effective ligand in organometallic chemistry, capable of coordinating to metal centers in various ways. While research on MCOT itself as a ligand is specific, the broader chemistry of 1,3,5-cyclooctatriene (B161208) (COT) and its derivatives provides a strong indication of MCOT's potential coordination behavior.

Ruthenium complexes featuring cyclooctatriene ligands have been extensively studied. For example, the complex [(1,2,5,6-η)-1,5-Cyclooctadiene][(1,2,3,4,5,6-η)-1,3,5-cyclooctatriene]ruthenium, often abbreviated as Ru(cod)(cot), is a well-known organometallic compound. chemscene.comamericanelements.com In this complex, the 1,3,5-cyclooctatriene ligand coordinates to the ruthenium atom through six of its carbon atoms (η6-coordination). americanelements.com This complex serves as a precursor for synthesizing other ruthenium complexes through ligand displacement reactions. researchgate.net The reactivity of Ru(cod)(cot) with various Lewis bases, such as phosphines and isonitriles, has been shown to lead to the formation of new complexes where the coordination mode of the cyclooctatriene ligand can change. researchgate.net

The coordination of cyclooctatriene is not limited to a single mode. Depending on the metal center and other ligands present, it can adopt different hapticities, such as η4 or a combination of η3 and η1 modes. For instance, in reactions with certain phosphine (B1218219) ligands, the η6-cot in Ru(cod)(cot) can transform into an η4-cot ligand. researchgate.net Iron carbonyls also react with cyclooctatrienes to form various π-complexes. scispace.com

Recent studies have expanded the scope of cyclooctatriene-metal complexes to other transition metals like rhenium. Sandwich complexes of rhenium with 1,3,5-cyclooctatriene have been synthesized, demonstrating the versatility of this ligand. uzh.ch For example, the complex [Re(η6-C6H6)(η6-C8H10)]+ was formed by reacting [Re(η6-C6H6)(η6-C10H8)]+ with 1,3,5-cyclooctatriene. uzh.ch

The methyl group in this compound would be expected to influence the electronic and steric properties of the resulting metal complexes, potentially affecting their stability, reactivity, and catalytic activity.

Role of this compound in Materials Science Precursors (e.g., Polymerizable Monomers, Conjugated Systems)

The unsaturated nature of this compound suggests its potential as a monomer or a precursor for materials with interesting electronic and optical properties. The conjugated system of double bonds is a key feature for applications in polymers and conjugated materials.

As a derivative of cyclooctatriene, MCOT can be considered in the context of polymerizable monomers. Cyclooctatrienes, in general, are known to participate in polymerization reactions. For instance, 1,3,5-cyclooctatriene has been listed as a conjugated polyene capable of inhibiting popcorn polymerization in acrylic monomers, which points to its reactivity with growing polymer chains. google.com This reactivity could potentially be harnessed for controlled polymerization processes.

The ability of cyclooctatriene derivatives to undergo ring-opening metathesis polymerization (ROMP) is another avenue for their use in materials science. ROMP is a powerful technique for creating polymers with well-defined structures and properties. While specific studies on the ROMP of MCOT are not detailed in the provided context, the general reactivity of cyclic olefins in such reactions is well-established. researchgate.net

Furthermore, organometallic complexes containing cyclooctatriene ligands can serve as precursors for the synthesis of nanoparticles. For example, the complex Ru(COD)(COT) has been used as a precursor to generate ruthenium nanoparticles by thermal decomposition in a solid-state polymer matrix. This method allows for the creation of polymer composites containing metal nanoclusters, which can have applications in catalysis and electronics. The use of a substituted cyclooctatriene like MCOT could potentially influence the size and properties of the resulting nanoparticles.

The conjugated π-system of MCOT also makes it a building block for larger conjugated systems. These systems are of interest in materials science for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The synthesis of annulated 7-methylene-1,3,5-cyclooctatriene derivatives showcases a pathway to more extended and complex conjugated structures. acs.org

Probes for Mechanistic Organic Chemistry Studies

This compound and its parent compound, 1,3,5-cyclooctatriene, are valuable probes for studying various mechanistic aspects of organic reactions, particularly pericyclic reactions. The conformational flexibility and the specific arrangement of double bonds in the eight-membered ring allow for the investigation of reaction pathways, transition states, and stereochemistry.

One of the key areas where these compounds are utilized is in the study of sigmatropic rearrangements. For example, deuterium-labeled 1,3,5-cyclooctatriene has been used to study Current time information in Bangalore, IN.nih.gov hydrogen shifts. msu.edulibretexts.orglibretexts.org Upon heating, it equilibrates with its 1,3,6-triene isomer, and the distribution of the deuterium (B1214612) labels provides insight into the allowed and disallowed rearrangement pathways. The observation that deuterium scrambling is limited to specific positions confirms the operation of a Current time information in Bangalore, IN.nih.gov shift mechanism and the absence of usda.govCurrent time information in Bangalore, IN. or Current time information in Bangalore, IN.thegoodscentscompany.com shifts under the reaction conditions. msu.edulibretexts.orglibretexts.org

The valence isomerization between 1,3,5-cyclooctatriene and bicyclo[4.2.0]octa-2,4-diene is another fundamental process that has been the subject of mechanistic studies. orgsyn.org This equilibrium is a classic example of an electrocyclic reaction. The position of the equilibrium and the kinetics of the interconversion can be influenced by substituents on the ring, providing a system to probe the electronic and steric effects on these reactions. The thermal cyclization of one of the isomers of MCOT to a bicyclo[4.2.0]octa-2,4-diene derivative has been proposed based on these known thermal rearrangements. usda.gov

Furthermore, cyclooctatrienes have been used to investigate the mechanisms of cycloaddition reactions. The reaction of 1,3,5-cyclooctatriene with various dienophiles has been studied to understand the competition between different cycloaddition modes, such as [4+2] and [2+2+2] pathways. researchgate.net The reaction of substituted cyclohexadienes with alkynes can lead to bicyclo[4.2.0]octadiene intermediates which can then rearrange to cyclooctatrienes, providing a system to study stepwise versus concerted reaction mechanisms. researchgate.net

The interaction of 1,3,5-cyclooctatriene and its derivatives with metal complexes, such as benzylideneacetoneiron tricarbonyl, has also been the subject of synthetic and mechanistic studies, shedding light on the role of the metal in mediating the reactivity of the triene. acs.org

Future Research Directions in 7 Methyl 1,3,5 Cyclooctatriene Chemistry

Development of Novel and Efficient Synthetic Strategies for 7-Methyl-1,3,5-cyclooctatriene

While this compound (MCOT) has been identified as a natural product from sources like Fusarium oxysporum, current synthetic routes can be complex and may not be suitable for large-scale production. usda.govresearchgate.net Future research will likely focus on developing more efficient and scalable synthetic strategies. One potential approach involves the refinement of existing methods, such as the dehydrobromination of bromocyclooctadienes, to improve yields and reduce the formation of isomeric impurities. orgsyn.org

Another promising direction is the exploration of catalytic methods. For instance, transition metal-catalyzed cycloaddition reactions could offer a direct and atom-economical route to the cyclooctatriene core. researchgate.net The development of enantioselective catalytic processes would be particularly valuable for accessing specific stereoisomers of MCOT, which may exhibit unique biological activities or material properties. Furthermore, investigating biosynthetic pathways in organisms that produce MCOT could inspire the development of biocatalytic or biomimetic synthetic approaches. vulcanchem.com

Exploration of Uncharted Reactivity Pathways and Transformations of this compound

The reactivity of this compound is largely governed by its system of three conjugated double bonds within an eight-membered ring. This structure allows for a variety of pericyclic reactions, including electrocyclizations and sigmatropic rearrangements. msu.edu Future research should aim to explore the full extent of its reactivity, particularly in reactions that have not been extensively studied for this specific compound.

For example, the investigation of its behavior in Diels-Alder reactions, both as a diene and a dienophile, could lead to the synthesis of complex polycyclic structures. Additionally, exploring its coordination chemistry with various transition metals could unveil novel catalytic applications or organometallic complexes with interesting electronic properties. thegoodscentscompany.comuzh.ch The study of its photochemical reactivity also presents an opportunity to access unique molecular architectures that are not achievable through thermal methods.

Advanced Understanding of Structure-Reactivity Relationships through Computational and Experimental Synergy

A synergistic approach combining computational modeling and experimental studies will be crucial for a deeper understanding of the structure-reactivity relationships of this compound. escholarship.orgcore.ac.uk Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the thermodynamics and kinetics of its various potential reactions. researchgate.netacs.org These theoretical predictions can then guide experimental work, leading to the discovery of new reactions and a more rational design of synthetic routes.

For instance, computational studies can predict the stereochemical outcomes of pericyclic reactions, which can then be verified experimentally. escholarship.org This interplay between theory and experiment can also elucidate the role of the methyl group in influencing the conformational preferences and reactivity of the cyclooctatriene ring. researchgate.net Such detailed understanding is essential for controlling the selectivity of reactions and for designing MCOT-based molecules with specific desired properties.

Expanding the Scope of this compound in Supramolecular Chemistry and Nanomaterials

The unique shape and electronic features of this compound make it an intriguing building block for supramolecular chemistry and the construction of nanomaterials. ic.ac.ukresearchgate.net Its non-planar, tub-shaped conformation could be exploited in the design of host-guest systems, where it could act as a receptor for specific molecules.

Furthermore, the incorporation of MCOT into larger molecular architectures, such as polymers or metal-organic frameworks (MOFs), could lead to materials with novel properties. For example, its ability to undergo conformational changes could be utilized to create stimuli-responsive materials. The π-system of the cyclooctatriene ring also suggests potential applications in organic electronics, where it could serve as a component in conductive polymers or molecular wires.

Design and Synthesis of Novel Functional Materials Utilizing this compound as a Core Unit

Building upon the foundational research in synthesis and reactivity, a significant future direction lies in the design and synthesis of novel functional materials that incorporate the this compound moiety as a central structural unit. The inherent properties of the MCOT core can be tailored and amplified through strategic chemical modifications.

Q & A

Basic Research Questions

Q. How is 7-methyl-1,3,5-cyclooctatriene detected and quantified in fungal volatile organic compound (VOC) profiles?

- Methodology : Detection typically involves headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). For example, Beck et al. (2008) isolated the compound from Fusarium oxysporum strains using HS-SPME and confirmed its identity via spectral matching with authentic standards . Quantification requires calibration curves using synthetic standards, with attention to extraction time and temperature to avoid artifact formation.

Q. What experimental controls are essential when studying the ecological role of this compound in plant-pathogen interactions?

- Methodology : Controls should include:

- Non-inoculated plant tissues to rule out host-derived VOCs.

- Fungal mutants lacking biosynthetic pathways for the compound (e.g., via gene knockout).

- Environmental controls (e.g., sterile growth media) to confirm the compound’s fungal origin .

Q. How is the structural identity of this compound confirmed after isolation?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT experiments) is critical for elucidating the conjugated triene system and methyl substitution. Infrared (IR) spectroscopy can confirm functional groups, while chemical derivatization (e.g., hydrogenation to a saturated hydrocarbon) provides additional structural validation .

Advanced Research Questions

Q. What challenges arise in elucidating the biosynthetic pathway of this compound in Fusarium oxysporum?

- Methodology :

- Isotopic labeling : Feeding experiments with ¹³C-labeled precursors (e.g., acetate or mevalonate) to trace carbon incorporation.

- Enzyme inhibition : Using pathway-specific inhibitors (e.g., lovastatin for terpenoid pathways) to identify biosynthetic routes.

- Genetic analysis : Comparative genomics of producing vs. non-producing strains to pinpoint candidate genes .

Q. How do variations in extraction methodologies impact the reproducibility of this compound detection in almond hull samples?

- Methodology :

- SPME fiber selection : Polar vs. non-polar coatings (e.g., PDMS vs. CAR/PDMS) affect compound adsorption efficiency.

- Extraction parameters : Optimizing incubation temperature (25–40°C) and time (15–60 min) balances sensitivity and artifact avoidance.

- Matrix effects : Almond hull composition (e.g., lipid content) may interfere with extraction; matrix-matched calibration is recommended .

Q. What computational approaches predict the stability and reactivity of this compound under varying environmental conditions?

- Methodology :

- Density functional theory (DFT) : Calculates bond dissociation energies and HOMO-LUMO gaps to assess susceptibility to oxidation or polymerization.

- Molecular dynamics (MD) : Simulates interactions with biological membranes or enzymes to infer ecological roles.

- QSPR models : Relate molecular descriptors (e.g., logP, polar surface area) to volatility and persistence in agricultural settings .

Data Contradiction Analysis

- Reported Volatility Discrepancies : Some studies describe this compound as highly volatile, while others note its persistence in fungal cultures. This may stem from differences in experimental setups (e.g., open vs. closed systems) or analytical sensitivity (GC-MS vs. PTR-MS) .

- Biosynthetic Pathway Conflicts : While Beck et al. (2008) hypothesize a fungal origin, isotopic data from unrelated terpenoid studies suggest possible abiotic formation under oxidative stress. Resolving this requires enzyme purification and in vitro reconstitution of the pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.